molecular formula C10H8BrFO3 B8729821 Methyl 3-(3-bromo-4-fluorophenyl)-3-oxopropanoate CAS No. 218631-68-6

Methyl 3-(3-bromo-4-fluorophenyl)-3-oxopropanoate

Cat. No. B8729821
M. Wt: 275.07 g/mol
InChI Key: IYUUNWXIOQVUAI-UHFFFAOYSA-N
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Patent
US06602895B2

Procedure details

To a suspension of sodium hydride (1.1 g of 60% suspension in mineral oil, hexane-washed, 27.6 mmol) in 50 mL of tetrahydrofuran was added dimethyl carbonate (2.3 mL, 27.6 mmol) and 3′-bromo-4′-fluoroacetophenone (3.0 g, 13.8 mmol).
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.3 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[Na+].[C:3](=[O:8])([O:6][CH3:7])OC.[Br:9][C:10]1[CH:11]=[C:12]([C:17](=[O:19])[CH3:18])[CH:13]=[CH:14][C:15]=1[F:16]>O1CCCC1>[Br:9][C:10]1[CH:11]=[C:12]([C:17](=[O:19])[CH2:18][C:3]([O:6][CH3:7])=[O:8])[CH:13]=[CH:14][C:15]=1[F:16] |f:0.1|

Inputs

Step One
Name
Quantity
1.1 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
2.3 mL
Type
reactant
Smiles
C(OC)(OC)=O
Name
Quantity
3 g
Type
reactant
Smiles
BrC=1C=C(C=CC1F)C(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
BrC=1C=C(C=CC1F)C(CC(=O)OC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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